molecular formula C6H12N2 B577884 (1S,2S)-4-Cyclohexene-1,2-diamine CAS No. 1241684-26-3

(1S,2S)-4-Cyclohexene-1,2-diamine

Cat. No.: B577884
CAS No.: 1241684-26-3
M. Wt: 112.176
InChI Key: ZDENNVQHCXLZDN-WDSKDSINSA-N
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Description

(1S,2S)-4-Cyclohexene-1,2-diamine is an organic compound characterized by a cyclohexene ring with two amine groups attached to the first and second carbon atoms in the (1S,2S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-4-Cyclohexene-1,2-diamine typically involves the reduction of a precursor compound such as (1S,2S)-4-Cyclohexene-1,2-dione. One common method is the catalytic hydrogenation of the dione using a suitable catalyst like palladium on carbon under hydrogen gas at elevated pressures and temperatures. Another approach involves the use of sodium borohydride as a reducing agent in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-4-Cyclohexene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Further reduction can lead to the formation of saturated diamines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or reducing agents like sodium borohydride.

    Substitution: Reagents such as acyl chlorides or isocyanates under mild to moderate conditions.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Saturated diamines.

    Substitution: Amides, ureas.

Scientific Research Applications

(1S,2S)-4-Cyclohexene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-4-Cyclohexene-1,2-diamine involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-4-Cyclohexene-1,2-diamine: The enantiomer of (1S,2S)-4-Cyclohexene-1,2-diamine with similar chemical properties but different biological activity.

    Cyclohexane-1,2-diamine: A saturated analogue with different reactivity and applications.

    Cyclohexene-1,2-dione: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and applications compared to its enantiomers and analogues.

Properties

IUPAC Name

(1S,2S)-cyclohex-4-ene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENNVQHCXLZDN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@H]1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712086
Record name (1S,2S)-Cyclohex-4-ene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241684-26-3
Record name (1S,2S)-Cyclohex-4-ene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1241684-26-3
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